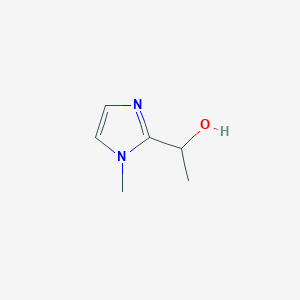
1-(1-methyl-1H-imidazol-2-yl)ethanol
Descripción general
Descripción
“1-(1-methyl-1H-imidazol-2-yl)ethanol” is a member of imidazoles . It is also known as “2-(1-Methyl-1H-imidazol-2-yl)-ethanol” with an empirical formula of C6H10N2O and a molecular weight of 126.16 .
Synthesis Analysis
The synthesis of “1-(1-methyl-1H-imidazol-2-yl)ethanol” derivatives has been reported in the literature. They were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-imidazol-2-yl)ethanol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“1-(1-methyl-1H-imidazol-2-yl)ethanol” is a solid compound . It has an empirical formula of C6H10N2O and a molecular weight of 126.16 .Aplicaciones Científicas De Investigación
Electronic and Substituent Influence
1-(1-methyl-1H-imidazol-2-yl)ethanol demonstrates significant electronic and substituent influence within imidazole ring frameworks. Studies on similar compounds highlight their unique electron density manipulation capabilities, which are essential in electronic and photonic materials research (Eseola et al., 2012).
Synthesis of Complex Molecules
This compound plays a crucial role in the synthesis of complex molecules, including bipyridine analogs and other pharmacologically relevant structures. Its versatility in reactions like the Mitsunobu reaction makes it a valuable asset in organic synthesis (Schweifer et al., 2010).
Enantioseparation Techniques
In chromatography, 1-(1-methyl-1H-imidazol-2-yl)ethanol derivatives are used for enantioseparation, illustrating their importance in resolving racemic mixtures into distinct enantiomers. This application is critical for the production of enantiomerically pure pharmaceuticals (Karakurt et al., 2012).
Catalysis in Organic Reactions
The compound and its derivatives are noted for their role in catalyzing various organic reactions, including transesterification and acylation. This makes them valuable tools in synthesizing esters and other key organic compounds (Grasa et al., 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(1-methyl-1H-imidazol-2-yl)ethanol are synthesized and evaluated for potential antimicrobial properties. This exploration underscores the compound's potential in developing new therapeutic agents (Mohanta & Sahu, 2013).
Material Science
The compound is involved in the synthesis of complex materials, such as iodometallates and metal-organic frameworks, indicating its utility in material science and engineering (Wang et al., 2017).
Polymerization Processes
Its derivatives are also used in polymerization processes, showcasing its application in the field of polymer chemistry for creating diverse polymeric materials (Bakkali-Hassani et al., 2018).
Surface Science
Research involving thecompound in surface science has led to insights into micellization and solvation properties of certain surfactants. This is crucial for understanding the behavior of surfactants in various environments, impacting fields like colloidal chemistry and nanotechnology (El-Dossoki et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNHHGMCDDENDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-imidazol-2-yl)ethanol | |
CAS RN |
41507-36-2 | |
| Record name | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)